4-Bromo-2-hydroxy-3-methylbenzaldehyde
Description
Properties
IUPAC Name |
4-bromo-2-hydroxy-3-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-7(9)3-2-6(4-10)8(5)11/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWIABCPLBYYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxy-3-methylbenzaldehyde can be synthesized through the bromination of 2-hydroxy-3-methylbenzaldehyde. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-hydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-Bromo-2-hydroxy-3-methylbenzoic acid.
Reduction: 4-Bromo-2-hydroxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
4-Bromo-2-hydroxy-3-methylbenzaldehyde features a bromine atom, a hydroxyl group, and an aldehyde functional group on a methyl-substituted benzene ring. The presence of these functional groups contributes to its reactivity and potential as a versatile intermediate in organic synthesis.
Synthetic Applications
-
Building Block in Organic Synthesis :
- The aldehyde group () is highly reactive, making this compound an excellent precursor for synthesizing more complex organic molecules. It can participate in various reactions such as nucleophilic additions and condensation reactions.
-
Polymer Synthesis :
- Aromatic aldehydes with halogen substituents like bromine can be utilized as precursors in polymer synthesis. The specific reactivity of this compound could be leveraged to create novel polymeric materials.
- Synthesis of Derivatives :
-
Potential Antimicrobial Properties :
- Preliminary studies suggest that compounds structurally similar to this compound may exhibit antimicrobial activity. The presence of the bromine atom and hydroxyl group could enhance its interaction with biological targets.
- Drug Discovery :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxy-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is primarily due to the presence of the aldehyde group and the bromine atom, which enhance the compound’s electrophilic nature .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Physicochemical Properties
- Solubility: The hydroxyl group in this compound enhances solubility in polar solvents like ethanol or DMSO compared to non-polar derivatives (e.g., 4-bromo-3-nitrobenzaldehyde). However, the methyl group slightly reduces polarity relative to the methoxy analog .
- Melting Points : While direct data for the target compound is unavailable, analogs such as 2-bromo-3,4-dimethoxybenzaldehyde (m.p. 86°C) and 4-bromo-2-hydroxybenzaldehyde (m.p. ~145–150°C inferred from similar compounds) suggest substituents significantly affect melting behavior .
- Reactivity : Bromine at the para position directs electrophilic substitution to the ortho and meta positions. The hydroxyl group enables hydrogen bonding and participation in condensation reactions, while the methyl group introduces steric hindrance, slowing certain reactions compared to unsubstituted analogs .
Biological Activity
4-Bromo-2-hydroxy-3-methylbenzaldehyde, with the chemical formula CHBrO and a molecular weight of 215.04 g/mol, is an aromatic compound notable for its potential biological activities. This compound features a bromine atom, a hydroxyl group, and an aldehyde functional group on a methyl-substituted benzene ring, which collectively contribute to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer activities.
Chemical Structure and Properties
The unique arrangement of functional groups in this compound enhances its chemical reactivity. The presence of the aldehyde group (CHO) allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry. The bromine and hydroxyl groups are believed to enhance interactions with biological targets, positioning this compound as a candidate for drug discovery efforts.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. For instance, studies have shown that derivatives of aromatic aldehydes can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Enterococcus faecalis | Effective |
| Pseudomonas aeruginosa | Moderate |
| Proteus vulgaris | Moderate |
These findings indicate that the compound could be developed into an effective antimicrobial agent.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. Results indicate that this compound exhibits good free radical scavenging activity, comparable to standard antioxidants like butylated hydroxytoluene (BHT) .
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 50 | 30 |
| 100 | 50 |
| 200 | 70 |
| 400 | 90 |
These results suggest that increasing concentrations of the compound enhance its ability to neutralize free radicals.
Anticancer Potential
Research into the anticancer properties of this compound is still in preliminary stages; however, its structural characteristics suggest potential efficacy in cancer treatment. The compound's ability to form covalent bonds with amino acids in proteins may lead to alterations in protein function that can induce apoptosis in cancer cells .
Studies have indicated that similar aromatic aldehydes can activate p53 pathways involved in cell cycle regulation and apoptosis, suggesting that this compound may also influence these critical cellular processes .
The biological activities of this compound are attributed to its electrophilic nature due to the aldehyde and bromine groups. These groups allow the compound to interact with nucleophiles such as amino acids in proteins, potentially leading to significant biochemical changes within cells .
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-2-hydroxy-3-methylbenzaldehyde, and how can purity be optimized?
Methodological Answer: Synthesis typically involves bromination of a pre-functionalized benzaldehyde precursor. For example:
Methylation and Bromination: Introduce the methyl group via Friedel-Crafts alkylation on a hydroxybenzaldehyde derivative, followed by regioselective bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN) .
Protection/Deprotection: Protect the hydroxyl group with a tert-butyldimethylsilyl (TBS) group before bromination to prevent side reactions, followed by deprotection using tetrabutylammonium fluoride (TBAF) .
Purity Optimization:
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Detect aldehyde C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹) .
- X-ray Crystallography: Use SHELXL for structure refinement if single crystals are obtained. Compare bond lengths/angles with similar compounds (e.g., 3-Bromo-2-hydroxy-5-methylbenzaldehyde) to validate geometry .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
- First Aid:
- Eye Contact: Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Exposure: Wash with soap/water for 15 minutes; remove contaminated clothing .
- Toxicity Note: Limited toxicological data exist for this compound. Assume acute toxicity based on structural analogs (e.g., 4-(Bromomethyl)benzaldehyde) and avoid prolonged exposure .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of the aldehyde group in cross-coupling reactions?
Methodological Answer:
- Electronic Effects: Bromine’s electron-withdrawing nature increases the aldehyde’s electrophilicity, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions).
- Suzuki-Miyaura Coupling: Use Pd(PPh3)4 as a catalyst with aryl boronic acids to replace bromine. Optimize solvent (toluene/ethanol) and base (Na2CO3) for high yields .
- Competing Reactions: Monitor for debromination side reactions under strong reducing conditions (e.g., NaBH4) .
Q. How can computational modeling (e.g., DFT) predict reaction pathways for derivatives of this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model transition states and intermediates.
- Compare activation energies for bromine substitution vs. aldehyde oxidation.
- Validate with experimental kinetic data (e.g., Arrhenius plots) .
- Solvent Effects: Include polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMF vs. THF) .
Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?
Methodological Answer:
- Purity Analysis: Re-examine synthesis and purification steps. Impurities (e.g., residual solvents) can depress melting points. Use DSC for precise measurements .
- Crystallization Variability: Polymorphism or solvent inclusion (e.g., hydrate vs. anhydrous forms) may cause discrepancies. Characterize crystals via PXRD .
- Spectral Reproducibility: Ensure consistent NMR solvent (e.g., CDCl3 vs. DMSO-d6) and calibration standards .
Q. What strategies are effective for studying the biological activity of this compound derivatives?
Methodological Answer:
- Structure-Activity Relationships (SAR): Synthesize analogs (e.g., replacing bromine with Cl or modifying the methyl group) and test against target enzymes (e.g., kinases) .
- Biochemical Assays: Use fluorescence-based assays to monitor aldehyde reactivity with thiol groups in proteins (e.g., glutathione trapping experiments) .
- In Silico Screening: Dock derivatives into protein active sites (e.g., using AutoDock Vina) to prioritize synthesis targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
